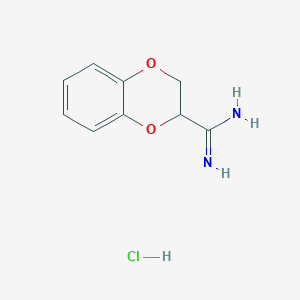

Benzodioxan-2-carboxamidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

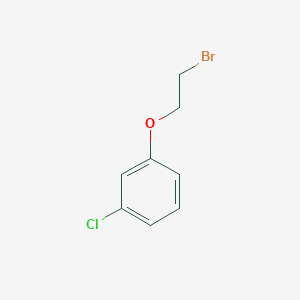

Benzodioxan-2-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Pharmacokinetics and Pharmacodynamics

A study by Gluth, Kaliwoda, & Dann (1986) explored the pharmacokinetics of similar compounds, including benzodioxan derivatives, in plasma, urine, feces, and tissues of experimental animals. This research contributes to understanding the bodily processing of such compounds.

2. Antimicrobial Activity

Göker, Alp, & Yıldız (2005) synthesized benzodioxan derivatives and evaluated their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the potential of benzodioxan-2-carboxamidine hydrochloride in antimicrobial applications.

3. Antiallergy Agents

Hargrave, Hess, & Oliver (1983) explored derivatives of benzodioxan for their antiallergy activity, highlighting the compound's potential in allergy treatment.

4. Central Nervous System Effects

Yen, Sigg, & Warner (1963) studied benzodioxan derivatives for their central stimulant effects, contributing to the understanding of its potential impact on the central nervous system.

5. Enzymatic Resolution

Kasture, Varma, Kalkote, Nene, & Kulkarni (2005) discussed the enzymatic resolution of benzodioxan-2-carboxylic acid, used in the production of certain drugs. This research is significant for pharmaceutical manufacturing processes.

6. Inhibition of Urokinase-Type Plasminogen Activator

Bridges, Lee, Schwartz, Towle, & Littlefield (1993) synthesized benzodioxan-2-carboxamidine derivatives that selectively inhibit urokinase-type plasminogen activator, indicating potential therapeutic applications.

7. Potential Antipsychotic Agents

Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren (1990) synthesized benzodioxan derivatives with potential antipsychotic properties, contributing to the exploration of new treatments for mental health disorders.

8. Immunosuppressive Activity

Lv, Wang, Mao, Xiong, Li, Yang, Shi, & Zhu (2009) reported on the synthesis of acylamide derivatives containing 1,4-benzodioxan with immunosuppressive activity. This suggests potential applications in treating autoimmune diseases or in organ transplantation.

9. Antiviral Evaluation

Gabrielsen, Phelan, Barthel-Rosa, See, Huggins, Kefauver, Monath, Ussery, Chmurny, & Schubert (1992) synthesized N-carboxamidine-substituted analogues of benzodioxan and evaluated their antiviral properties, highlighting potential in combating viral infections.

10. Enantiopure Synthesis for Pharmaceutical Applications

Liu, Wang, Zheng, & Wang (2006) focused on the biocatalytic synthesis of enantiopure benzodioxane-2-carboxylic acid and amide, crucial for producing effective pharmaceutical compounds.

Safety and Hazards

作用機序

Target of Action

Benzodioxan-2-carboxamidine hydrochloride, also known as 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboximidamide hydrochloride, is a complex organic compound with potential biological properties . .

Mode of Action

Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been found to have various effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

Benzodioxan-2-carboxamidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitric oxide synthase, where this compound acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, this compound interacts with proteins involved in the regulation of oxidative stress, thereby influencing cellular redox states .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to stress and damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide. This binding interaction is facilitated by the carboxamidine group of this compound, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can modulate the activity of other enzymes involved in oxidative stress regulation, further influencing cellular redox states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under refrigerated conditions, but it may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits nitric oxide production. At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions highlight the importance of this compound in regulating cellular metabolism and maintaining redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical effects, as it enables this compound to interact with target enzymes and proteins effectively .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress regulation. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective interaction with target biomolecules .

特性

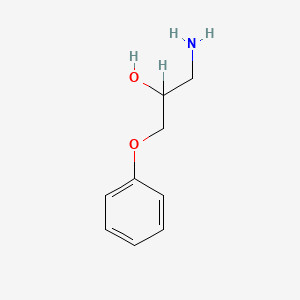

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8;/h1-4,8H,5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKAJUNTROULED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372056 |

Source

|

| Record name | Benzodioxan-2-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85084-36-2 |

Source

|

| Record name | Benzodioxan-2-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)